molecular formula C11H16BNO5S B1531406 (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704080-33-0

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1531406
CAS No.: 1704080-33-0
M. Wt: 285.13 g/mol
InChI Key: PDHQWEQAFBDYGR-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704080-33-0) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 5-position. Its molecular formula is C₁₁H₁₆BNO₅S, with a molecular weight of 285.13 g/mol and a purity typically ≥95% . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, drug design, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, polymers, and targeted therapeutics .

Properties

IUPAC Name

(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHQWEQAFBDYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Functional Group Introduction

The compound contains three key substituents on the phenyl ring:

  • A methoxy group at the 2-position.
  • A pyrrolidin-1-ylsulfonyl group at the 5-position.
  • A boronic acid group attached directly to the phenyl ring.

The pyrrolidin-1-ylsulfonyl group is typically introduced by sulfonylation of the corresponding aniline or phenol derivative with a sulfonyl chloride bearing the pyrrolidine moiety. The methoxy group is introduced via methylation of the corresponding hydroxy group or by using methoxy-substituted starting materials.

Borylation Step

The installation of the boronic acid moiety is often performed via transition metal-catalyzed borylation reactions such as:

  • Palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron.
  • Copper-catalyzed borylation of aryl halides or aryl triflates.

The choice of catalyst and conditions depends on the stability of the sulfonyl and methoxy substituents.

Deprotection of Boronate Esters

Since boronic acids are often isolated as boronate esters (e.g., pinacol esters), a critical step is the deprotection to yield the free boronic acid. Jing Sun’s research demonstrates a two-step mild deprotection protocol involving a diethanolamine protected intermediate and oxidative cleavage with sodium periodate, which is effective for sensitive boronate esters.

Representative Synthetic Route (Inferred)

A plausible synthetic route based on literature and patent data is:

  • Starting from 2-methoxy-5-bromophenyl derivative.
  • Sulfonylation at the 5-position with pyrrolidin-1-ylsulfonyl chloride to install the sulfonyl group.
  • Palladium-catalyzed Miyaura borylation of the aryl bromide with bis(pinacolato)diboron to form the pinacol boronate ester.
  • Mild oxidative deprotection of the pinacol boronate ester to yield the free boronic acid.

This route is consistent with the functional group tolerance required for the methoxy and sulfonyl substituents.

Preparation Data and Stock Solution Information

According to GlpBio, this compound (CAS No. 1704080-33-0) has the following properties relevant to preparation and handling:

Property Data
Molecular Formula C11H16BNO5S
Molecular Weight 285.13 g/mol
Solubility Variable; heat and sonication improve solubility
Storage 2-8°C for solid; stock solutions at -20°C to -80°C
Stock Solution Preparation See table below

Stock Solution Preparation Table

Amount of Compound Volume of Solvent for 1 mM Volume of Solvent for 5 mM Volume of Solvent for 10 mM
1 mg 3.5072 mL 0.7014 mL 0.3507 mL
5 mg 17.5359 mL 3.5072 mL 1.7536 mL
10 mg 35.0717 mL 7.0143 mL 3.5072 mL

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used for stock and in vivo formulations, with careful stepwise addition to maintain solution clarity.

Research Findings and Notes on Preparation

  • The sulfonylation step requires careful control to avoid overreaction or side reactions, given the sensitivity of the boronic acid group.
  • Borylation reactions are typically performed under inert atmosphere to prevent oxidation of boronic acid intermediates.
  • The use of mild oxidative deprotection methods is crucial to preserve the integrity of the sulfonyl and methoxy groups.
  • Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
  • Heating to 37°C and ultrasonic treatment can enhance solubility during preparation of solutions.

Summary Table of Preparation Steps

Step Number Reaction/Process Reagents/Catalysts Conditions/Notes
1 Sulfonylation Pyrrolidin-1-ylsulfonyl chloride Controlled temperature, inert atmosphere
2 Borylation Pd catalyst, bis(pinacolato)diboron Inert atmosphere, mild heating
3 Deprotection of boronate ester Sodium periodate, diethanolamine intermediate Mild oxidative conditions, short reaction time
4 Purification Chromatography or recrystallization To isolate pure boronic acid
5 Stock solution preparation DMSO, PEG300, Tween 80, water Stepwise solvent addition, avoid precipitation

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Substitution: The methoxy and pyrrolidin-1-ylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenol Derivatives: Formed via oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed via nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Boronic acids are known for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. Research indicates that (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound effectively inhibited the growth of breast cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition : This compound has been explored as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting serine proteases, which play a role in various physiological processes and disease states .

Materials Science

Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers through Suzuki coupling reactions. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites .

Sensors : The incorporation of boronic acids into sensor technologies is an emerging field. This compound can be used to develop sensors for detecting glucose levels in diabetic patients due to its ability to form reversible covalent bonds with diols .

Case Study 1: Anticancer Applications

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various boronic acids, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers utilized this compound to create a new class of thermoresponsive polymers. These materials demonstrated remarkable changes in solubility and mechanical properties when subjected to varying temperatures, indicating potential applications in smart materials .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
This compound C₁₁H₁₆BNO₅S 285.13 1704080-33-0 - 2-OCH₃, 5-pyrrolidine sulfonyl - Neutral boronic acid; suitable for pH-sensitive applications
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride C₁₁H₁₈BClN₂O₅S 336.60 1704095-65-7 - 5-piperazine sulfonyl; hydrochloride salt - Enhanced aqueous solubility due to salt form
(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid C₁₁H₁₆BNO₅S 285.12 874219-52-0 - 4-OCH₃, 3-pyrrolidine sulfonyl - Positional isomer; altered electronic effects for binding
(2-Fluoro-5-(4-hydroxypiperidin-1-ylsulfonyl)phenyl)boronic acid C₁₁H₁₅BFNO₅S 311.12 1704096-91-2 - 2-F, 5-hydroxypiperidine sulfonyl - Fluorine enhances metabolic stability; hydroxyl improves solubility
2-Methoxy-5-methylphenylboronic acid C₈H₁₁BO₃ 165.98 127972-00-3 - 2-OCH₃, 5-CH₃ - Simpler structure; lacks sulfonamide group, limiting protein interactions

Electronic and Steric Effects

  • Sulfonamide vs. Alkyl Groups : The pyrrolidine sulfonyl group in the parent compound introduces strong electron-withdrawing effects, lowering the pKa of the boronic acid (~8.5–9.5) compared to alkyl-substituted analogs (e.g., 2-methoxy-5-methylphenylboronic acid, pKa ~10) . This enhances reactivity at physiological pH, critical for biomedical applications.
  • Cyclic Amine Variations : Replacing pyrrolidine (5-membered ring) with piperazine (6-membered, ) or 4-hydroxypiperidine () alters steric bulk and hydrogen-bonding capacity. Piperazine’s additional nitrogen in the hydrochloride salt improves solubility but may reduce membrane permeability .

Research Findings and Implications

Reactivity in Boronate Ester Formation

  • Mechanistic Pathways : Unlike simple phenylboronic acids, which react via trigonal or tetrahedral boronate intermediates , the parent compound’s sulfonamide group stabilizes the neutral trigonal form, favoring rapid diol binding at neutral pH. This property is advantageous for glucose-sensitive insulin delivery systems .

Thermal and Chemical Stability

  • Thermal Resilience : Polymers incorporating boronic acids (e.g., P3HT:PCBM solar cells) show efficiency up to 5% after annealing at 150°C . The sulfonamide group’s thermal stability (~200°C decomposition) suggests compatibility with high-temperature material processing .

Biological Activity

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, with the CAS number 1704080-33-0, is a boronic acid derivative notable for its applications in organic synthesis and medicinal chemistry. This compound features a unique structure comprising a boronic acid group, a methoxy group, and a pyrrolidin-1-ylsulfonyl moiety, which contribute to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₁₁H₁₆BNO₅S
  • Molecular Weight : 285.12 g/mol
  • Structure : The presence of the methoxy group enhances solubility and reactivity, while the pyrrolidinyl sulfonyl group may influence its interaction with biological targets .

The primary mode of action for this compound is through its participation in Suzuki–Miyaura cross-coupling reactions. In these reactions, it acts as a nucleophile that forms new carbon-carbon bonds, which is critical in synthesizing complex organic molecules .

Biological Activities

Recent research indicates that boronic acids exhibit various biological activities, including:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, with bortezomib being a notable example. The structural modifications introduced by this compound could enhance selectivity and efficacy against cancer cells .
  • Antibacterial and Antiviral Activities : Studies have indicated that boron-containing compounds possess antibacterial and antiviral properties. Their mechanism often involves interference with essential cellular processes in pathogens .
  • Enzyme Inhibition : The compound has potential applications as an enzyme inhibitor, particularly in the design of protease inhibitors for therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids:

  • Anticancer Research :
    • A study demonstrated that derivatives of boronic acids could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth .
    • The modification of existing anticancer agents with boronic acid groups has shown improved pharmacokinetic properties and enhanced therapeutic effects.
  • Antibacterial Studies :
    • Research highlighted the efficacy of boronic acids against various bacterial strains, suggesting their potential as novel antibacterial agents due to their ability to disrupt bacterial metabolism .
  • Mechanistic Insights :
    • Investigations into the molecular interactions between this compound and target enzymes revealed that it could form stable complexes, thereby inhibiting enzymatic activity crucial for pathogen survival .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of proteasome activity
AntibacterialDisruption of bacterial metabolism
Enzyme InhibitionFormation of stable enzyme-inhibitor complexes

Q & A

Q. What are the established synthetic routes for (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenyl ring. A common approach starts with halogenation at the desired positions, followed by sulfonation with pyrrolidine and subsequent borylation. For example, palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under inert conditions is effective for introducing the boronic acid group . Optimization includes adjusting catalyst loadings (e.g., Pd(dppf)Cl₂), temperature (60–100°C), and solvent polarity (THF or DMF). Monitoring reaction progress via TLC or LC-MS ensures minimal side-product formation.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • LC-MS/MS : Validated for detecting trace impurities (e.g., genotoxic boronic acids) with limits of detection (LOD) <0.1 ppm and quantification (LOQ) <1 ppm, adhering to ICH guidelines .
  • NMR : ¹H/¹³C NMR confirms substituent positions; ¹¹B NMR verifies boronic acid integrity.
  • HPLC-PDA : Assesses purity (>97%) and identifies degradation products under stressed conditions (e.g., heat, light) .

Advanced Research Questions

Q. How does the electronic environment of the substituted phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group (-OMe) acts as an electron-donating group, enhancing the boronic acid's nucleophilicity in Suzuki-Miyaura couplings. Conversely, the pyrrolidinylsulfonyl group (-SO₂-pyrrolidine) is electron-withdrawing, which can reduce reactivity. Computational DFT studies (e.g., Gaussian software) model charge distribution to predict coupling efficiency. Experimental validation involves comparing coupling rates with analogs lacking substituents .

Q. How can researchers resolve discrepancies between computational mutagenicity predictions and experimental toxicity data?

  • Methodological Answer :
  • In Silico Tools : Use software like Derek Nexus or Leadscope to flag structural alerts (e.g., boronic acid-related mutagenicity).
  • In Vitro Assays : Conduct Ames tests with Salmonella strains (TA98, TA100) to validate predictions. If contradictions arise, assess impurity profiles via LC-MS/MS to rule out genotoxic byproducts .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reaction conditions?

  • Methodological Answer :
  • Stabilization : Store at 0–6°C in anhydrous solvents (e.g., THF) with 0.1% BHT to inhibit radical degradation .
  • Reaction Design : Use buffered aqueous-organic biphasic systems (pH 7–9) to minimize protodeboronation. Additives like Na₂CO₃ enhance stability .

Data Analysis and Contradictions

Q. How should conflicting results from LC-MS/MS and NMR impurity quantification be addressed?

  • Methodological Answer :
  • Cross-Validation : Compare LC-MS/MS data (sensitive to trace impurities) with ¹H NMR integration (bulk purity).
  • Spike Testing : Introduce known impurities (e.g., methyl phenyl boronic acid) to calibrate both methods .

Q. Why might cross-coupling yields vary significantly between batch reactions despite identical conditions?

  • Methodological Answer :
  • Oxygen Sensitivity : Trace O₂ in solvents can oxidize boronic acids. Use degassed solvents and Schlenk-line techniques.
  • Catalyst Deactivation : Monitor Pd catalyst activity via ICP-MS. Switch to air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Application-Oriented Questions

Q. In which niche applications (beyond Suzuki couplings) has this compound demonstrated utility?

  • Methodological Answer :
  • Protease Inhibition : The boronic acid moiety reversibly binds serine hydrolases (e.g., proteasome inhibitors). Assay IC₅₀ values using fluorogenic substrates (e.g., Z-LLE-AMC) .
  • Materials Science : Acts as a monomer in boronate ester-linked polymers. Characterize thermal stability via TGA (decomposition >200°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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